![molecular formula C8H10N4O2 B2827681 N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline CAS No. 343569-78-8](/img/structure/B2827681.png)

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

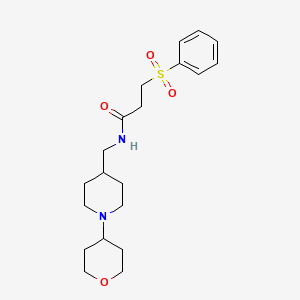

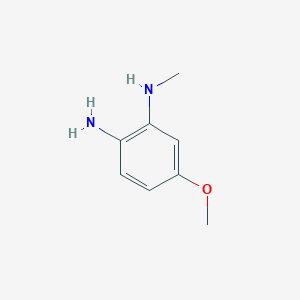

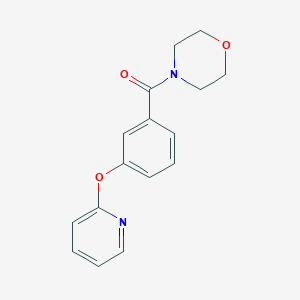

“N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline” is an organic compound with the CAS Number: 343569-78-8 . It has a molecular weight of 194.19 and its IUPAC name is N-[(Z)-1-hydrazino-2-nitroethenyl]aniline . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, anilines are known to be involved in a variety of chemical reactions . For instance, anilines can undergo reactions such as catalytic reduction .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 194.19 .Aplicaciones Científicas De Investigación

Catalytic Reduction of Nitrobenzene to Aniline

Mechanistic Insights and Catalytic Improvements A significant body of research has focused on the catalytic hydrogenation of nitrobenzene to aniline, a process pivotal in both industrial applications and environmental remediation. For instance, a study by Sheng et al. (2016) delves into the mechanism of nitrobenzene reduction over a Pt catalyst, revealing the preferential path for nitro group activation and the impact of phenyl group adsorption on kinetics. This fundamental understanding is crucial for optimizing catalytic systems for the efficient production of aniline and potentially related compounds (Sheng et al., 2016).

Biocatalytic Approaches Wang et al. (2011) explored a bioelectrochemical system for converting nitrobenzene to aniline, highlighting an innovative approach that surpasses traditional methods in efficiency and environmental compatibility. This research underscores the potential of biocatalytic methods in addressing environmental pollutants and synthesizing valuable chemicals (Wang et al., 2011).

Advanced Catalytic Materials Research by Wei et al. (2014) introduced FeOx-supported platinum single-atom catalysts for the chemoselective hydrogenation of nitroarenes, demonstrating exceptional activity and selectivity. This advancement illustrates the role of nanoscale engineering in enhancing catalytic performance for aniline production (Wei et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces . It is recommended to use personal protective equipment as required .

Propiedades

IUPAC Name |

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNGESKERUBCQ-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)

![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)